Filibuvir
Description
This compound has been used in trials studying the treatment of Hepatitis, Hepatitis C, and Chronic Hepatitis C.
This compound is a non-nucleoside polymerase inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase. This compound binds to the non-catalytic Thumb 2 site on viral polymerase and causes a decrease in viral RNA synthesis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
inhibits HCV RNA replicase
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVAPEZTBDBAPI-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC(=N1)CC)CC[C@@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007768 | |
| Record name | Filibuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877130-28-4 | |
| Record name | Filibuvir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877130-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Filibuvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877130284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Filibuvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11878 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Filibuvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FILIBUVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198J479Y2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Filibuvir (PF-00868554): A Technical Overview of a Non-Nucleoside HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filibuvir, also known as PF-00868554, is an investigational non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1][2] Developed by Pfizer, it was evaluated for the treatment of chronic HCV infection, primarily targeting genotype 1.[3][4] this compound binds to an allosteric site on the polymerase, inducing a conformational change that ultimately halts viral RNA synthesis.[3][5] Despite showing potent antiviral activity in early clinical trials, its development was discontinued in 2013 for strategic reasons.[3] This document provides a detailed technical guide on the discovery, mechanism of action, preclinical and clinical development, and experimental protocols associated with this compound.
Discovery and Synthesis
The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified a dihydropyrone class of compounds as inhibitors of the HCV NS5B polymerase.[6][7] Subsequent structure-activity relationship (SAR) studies and lead optimization efforts led to the identification of PF-00868554 as a potent and selective candidate.[8][9]
The chemical synthesis of this compound is a multi-step process. Key stages include a diastereoselective Evans aldol reaction to establish a critical tertiary alcohol stereocenter, a Sonogashira coupling, and a final reductive coupling of an aldehyde with a β-keto lactone intermediate.[10][11]
Caption: High-level workflow for the chemical synthesis of this compound.
Mechanism of Action
This compound is a direct-acting antiviral that targets the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[12][13] Unlike nucleoside/nucleotide inhibitors that compete with natural substrates at the enzyme's active site, this compound is a non-nucleoside inhibitor that binds non-covalently to a distinct allosteric pocket known as the "thumb II" site.[5][14]
Binding to this site induces a conformational change in the polymerase, which preferentially inhibits the elongation phase of RNA synthesis, while having only a modest effect on the de novo initiation of a new RNA strand.[5][6] This allosteric inhibition effectively terminates viral replication.[5]
Caption: HCV replication cycle and the inhibitory action of this compound.
In Vitro Activity & Resistance Profile
This compound demonstrates potent activity against HCV genotype 1 replicons in cell culture.[6] However, its efficacy is significantly compromised by the emergence of specific viral mutations.
In Vitro Potency
| Parameter | Value | HCV Genotype/Subtype | Comments |
| EC50 | ~70 nM | 1b (Con1 Replicon) | Value determined in Huh7.5 cells.[5][6] |
| EC50 | 59 nM | 1a and 1b | -[5] |
| IC50 | 19 nM | Genotype 1 Polymerases | Mean value from biochemical assays.[3] |
| IC50 | 73 nM | Primer Extension Assay | Specifically inhibits RNA elongation.[5] |
| IC50 | ~5 µM | De Novo Initiation Assay | Minimal effect on the initiation of RNA synthesis.[5] |
| Kd | 29 nM | 1b Polymerase | Dissociation constant, indicating strong binding affinity.[5][6] |
Resistance Profile
The primary pathway for viral resistance to this compound involves mutations at the M423 residue within the Thumb II binding pocket of the NS5B polymerase.[1][2] The M423T substitution, for instance, results in a significant loss of binding affinity and a dramatic increase in the concentration of the drug required to inhibit viral replication.[6]
-
Primary Mutation: M423I/T/V is the most common mutation selected under this compound monotherapy.[1][15]
-
Effect of M423T: This substitution leads to a >100-fold increase in the this compound EC50 in replicon assays and a 250-fold loss in binding affinity (Kd).[6]
-
Other Mutations: Less frequent mutations at residues R422 and M426 have also been identified as conferring resistance.[1][2]
-
Replicative Capacity: Variants with the M423 mutation have shown reduced replicative capacity in vitro compared to the wild-type virus. This may explain the observation that the virus often reverts to the wild-type sequence after therapy cessation.[1]
References
- 1. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor this compound in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of resistance to the nonnucleoside NS5B inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antiviral activity of the hepatitis C virus polymerase inhibitor this compound in genotype 1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. oaepublish.com [oaepublish.com]
- 13. mdpi.com [mdpi.com]
- 14. Portico [access.portico.org]
- 15. researchgate.net [researchgate.net]
Preclinical Pharmacology of Filibuvir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology of Filibuvir (formerly PF-00868554), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document details the compound's mechanism of action, in vitro and in vivo activity, and resistance profile, presenting quantitative data in structured tables and outlining key experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.
Mechanism of Action
This compound is a selective, non-nucleoside inhibitor of the HCV NS5B protein, an RNA-dependent RNA polymerase essential for viral replication. It binds to a distinct allosteric site on the enzyme known as the "thumb II" pocket. This non-covalent binding induces a conformational change in the NS5B polymerase, ultimately hindering its ability to catalyze the synthesis of new viral RNA. Specifically, this compound preferentially inhibits the elongation phase of RNA synthesis over the de novo initiation step.
In Vitro Activity
This compound has demonstrated potent and selective inhibitory activity against HCV genotypes 1a and 1b in various in vitro assays.
HCV Replicon Assays
The antiviral activity of this compound is commonly assessed using HCV replicon systems. These are cell lines, typically Huh-7 human hepatoma cells, that have been engineered to stably replicate a subgenomic portion of the HCV RNA.
Table 1: In Vitro Activity of this compound in HCV Replicon Assays
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| 1a | Subgenomic Replicon | 59 | |
| 1b | Subgenomic Replicon | 59 | |
| 1b (WT) | Huh-7.5 cells | ~70 |
Experimental Protocol: HCV Replicon Inhibition Assay
-
Cell Plating: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates.
-
Compound Addition: Serial dilutions of this compound are added to the wells. A vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor) are included.
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral effect of the compound to manifest.
-
Quantification of HCV RNA: The level of HCV RNA replication is quantified. This is often achieved by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying viral RNA directly using quantitative real-time PCR (qRT-PCR).
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a sigmoidal curve.
NS5B Polymerase Assays
Biochemical assays using purified recombinant HCV NS5B polymerase are employed to directly measure the inhibitory activity of this compound on the enzyme.
Table 2: In Vitro Activity of this compound in NS5B Polymerase Assays
| Assay Type | IC50 | Reference |
| Primer Extension | 73 nM | |
| De novo-initiated RNA synthesis | ~5 µM | |
| Binding Affinity | ||
| Dissociation constant (Kd) | 29 nM |
Experimental Protocol: NS5B Polymerase Inhibition Assay (Primer Extension)
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant HCV NS5B polymerase, a primed RNA template (e.g., a short primer annealed to a longer template), and ribonucleoside triphosphates (NTPs), one of which is typically radiolabeled (e.g., [α-³²P]UTP) or fluorescently tagged.
-
Compound Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time to allow for RNA synthesis.
-
Reaction Termination: The reaction is stopped, for example, by adding EDTA.
-
Product Analysis: The newly synthesized RNA products are separated by gel electrophoresis and quantified using phosphorimaging or fluorescence detection.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the polymerase activity, is determined from the dose-response curve.
In Vivo Preclinical Studies
Information on the in vivo efficacy and pharmacokinetics of this compound in animal models is more limited in the public domain. However, general approaches for evaluating anti-HCV agents in preclinical settings are well-established.
Animal Models
The lack of a robust and immunocompetent small animal model that supports the full HCV replication cycle has been a significant challenge. The primary models used for preclinical evaluation of anti-HCV therapies include:
-
Chimpanzees: The only non-human primate susceptible to HCV infection, but their use is ethically and logistically challenging.
-
Xenograft Mouse Models: Immunodeficient mice engrafted with human hepatocytes can be infected with HCV. These models are valuable for assessing antiviral efficacy.
Pharmacokinetics
Table 3: Representative Preclinical Pharmacokinetic Parameters for a Potent HCV NS5B Polymerase Inhibitor
| Species | Plasma Clearance (mL/min/kg) | Oral Bioavailability (%) |
| Rat | 44 | 10 |
| Dog | 9 | 52 |
| Rhesus Monkey | 16 | 26 |
Note: These data are for a representative compound and may not be directly applicable to this compound.
Experimental Protocol: Preclinical Pharmacokinetic Study
-
Animal Dosing: The test compound (this compound) is administered to animals (e.g., rats, dogs, monkeys) via intravenous (IV) and oral (PO) routes at a defined dose.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation.
-
Resistance Profile
As with other direct-acting antiviral agents, treatment with this compound can lead to the selection of resistant viral variants.
Key Resistance Mutations
The primary site of resistance mutations to this compound is the M423 residue within the thumb II pocket of the NS5B polymerase. Substitutions at this position, such as M423I, M423T, and M423V, have been shown to confer resistance.
Table 4: In Vitro Activity of this compound Against Resistant HCV Replicons
| NS5B Mutation | Fold-change in EC50 vs. Wild-Type | Reference |
| M423T | >142 | |
| I482L | 5 | |
| L419M | 3 |
Characterization of Resistant Variants
The characterization of resistance mutations typically involves the following steps:
Conclusion
This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase with a well-defined mechanism of action. It exhibits robust antiviral activity against HCV genotypes 1a and 1b in vitro. The primary mechanism of resistance involves mutations at the M423 residue in the NS5B thumb II pocket. While detailed in vivo efficacy and pharmacokinetic data in the public domain are limited, the preclinical profile of this compound established it as a promising candidate for the treatment of chronic hepatitis C. Further investigation into its in vivo properties and its performance in combination with other direct-acting antivirals would be necessary for a complete preclinical assessment.
Filibuvir: A Technical Overview of its Antiviral Activity Against Hepatitis C Virus Genotypes
Audience: Researchers, scientists, and drug development professionals.
Abstract: Filibuvir (PF-00868554) is a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It exerts its antiviral effect by binding to an allosteric site known as the "thumb II" pocket, thereby disrupting viral replication.[1][2][3] This document provides a comprehensive technical guide on the antiviral activity of this compound against various HCV genotypes, detailing its in vitro potency, resistance profile, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound is a selective, non-covalent inhibitor that targets the NS5B polymerase, an enzyme critical for the replication of the HCV genome.[1][3] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct allosteric pocket located in the thumb domain of the polymerase.[2][3] This binding event induces a conformational change in the enzyme, which preferentially inhibits the primer-dependent elongation phase of RNA synthesis, while having only modest effects on the de novo initiation process.[2] This allosteric inhibition effectively terminates viral RNA replication.
Quantitative Antiviral Activity
This compound has demonstrated potent activity against HCV genotype 1 replicons in cell culture assays. Its efficacy against other genotypes is less characterized, with some evidence suggesting lower affinity for the genotype 3a polymerase.[4]
Table 1: In Vitro Efficacy of this compound Against HCV Genotype 1
| HCV Genotype/Subtype | Assay System | Potency Metric | Value (nM) | Reference(s) |
| Genotype 1 (majority) | Subgenomic Replicons | Mean EC₅₀ | 59 | [1] |
| Genotype 1a/1b | Subgenomic Replicons | EC₅₀ | Similar potencies | [1] |
| Genotype 1b (Con1) | Subgenomic Replicon | EC₅₀ | ~70 | [2] |
| Genotype 1 | Recombinant Polymerase | Mean IC₅₀ | 19 | [1] |
EC₅₀ (50% Effective Concentration): The concentration of drug that inhibits 50% of viral replication in cell-based assays. IC₅₀ (50% Inhibitory Concentration): The concentration of drug that inhibits 50% of enzymatic activity in biochemical assays.
Table 2: Impact of NS5B Mutations on this compound Antiviral Activity
The primary mechanism of resistance to this compound involves mutations in the NS5B thumb II binding pocket. The M423 residue has been identified as the principal site for resistance-conferring substitutions.[1][5]
| Mutation | Assay System | Fold Change in EC₅₀ | Resulting EC₅₀ (nM) | Reference(s) |
| M423I/T/V | Transient Replicon | 706 to >2,202 | - | [1] |
| M423T | Subgenomic Replicon (Con1) | >142 | >10,000 | [2] |
| R422K | Site-Directed Mutagenesis | (Reduces susceptibility) | - | [1][5] |
| M426T | Site-Directed Mutagenesis | (Reduces susceptibility) | - | [1][5] |
Experimental Protocols
The characterization of this compound's antiviral properties relies on standardized in vitro assays.
HCV Replicon Assay for EC₅₀ Determination
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
-
Cell Culture: Huh-7 or Huh7.5 cells harboring a subgenomic HCV replicon (e.g., genotype 1b, Con1 strain) are used. These replicons contain the HCV non-structural genes necessary for replication and often include a reporter gene like luciferase.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and the antiviral effect of the compound to manifest.[2]
-
Quantification of HCV RNA: Total cellular RNA is extracted. The level of HCV replicon RNA is quantified using real-time reverse transcription PCR (RT-PCR) with primers and probes specific to the HCV genome.
-
Data Analysis: The HCV RNA levels in treated cells are compared to untreated controls. The EC₅₀ value is calculated by fitting the dose-response curve using non-linear regression analysis.[1]
NS5B Polymerase Inhibition (Biochemical) Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified, recombinant NS5B polymerase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing:
-
Buffer (e.g., 20 mM Tris, pH 7.5)[6]
-
Dithiothreitol (DTT)
-
Divalent cations (e.g., MgCl₂, MnCl₂)[2]
-
Purified recombinant NS5B polymerase (40 nM)[2]
-
An RNA template-primer (e.g., 50 nM LE19p template and 100 nM PE46 primer)[2]
-
A mix of ATP, CTP, and GTP, along with a radiolabeled nucleotide such as [α-³²P]UTP for detection.[2]
-
-
Inhibition Test: Various concentrations of this compound are added to the reaction mixture.
-
Reaction Incubation: The reaction is initiated and incubated at 30°C for 1-2 hours.[2][6]
-
Product Separation: The reaction is stopped, and the newly synthesized, radiolabeled RNA products are precipitated and separated from unincorporated nucleotides using gel electrophoresis (e.g., urea-polyacrylamide gel).[2]
-
Analysis: The amount of RNA synthesized is quantified by autoradiography or phosphorimaging. The IC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration.
Resistance Characterization Workflow
Identifying and confirming resistance mutations is a critical step in antiviral drug development.
This workflow was used to confirm that mutations at position M423 are the primary pathway for viral resistance to this compound in vivo.[1][5] Studies noted that upon cessation of therapy, a reversion to the wild-type M423 sequence was often observed, suggesting that the resistance mutations may come with a cost to the virus's replicative capacity.[1][5]
References
- 1. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor this compound in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of resistance to the nonnucleoside NS5B inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Filibuvir Against HCV Replicons: A Technical Guide
Introduction
Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease, cirrhosis, and liver cancer worldwide.[1] The development of Direct-Acting Antivirals (DAAs) has revolutionized treatment, and a key target for these therapies is the viral nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) essential for viral replication.[2] Filibuvir (formerly PF-00868554) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][3] Unlike nucleoside inhibitors that bind to the enzyme's active site, this compound binds to an allosteric site known as the "thumb 2" pocket.[1][4] This guide provides an in-depth technical overview of the in vitro efficacy of this compound, focusing on its performance in HCV replicon systems, detailing experimental protocols, and summarizing key quantitative data.
Mechanism of Action
This compound is a dihydropyran NNI that non-covalently binds to the thumb 2 allosteric pocket of the HCV NS5B polymerase.[4][5] This binding induces a conformational change in the enzyme, which ultimately inhibits its RNA synthesis activity.[2] Biochemical assays have shown that this compound preferentially inhibits primer-dependent RNA synthesis over de novo-initiated synthesis.[6][7] The binding site in the thumb II pocket involves extensive hydrophobic interactions with key residues such as L419, M423, Tyr477, and Trp528.[6]
References
- 1. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor this compound in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Characterization of resistance to the nonnucleoside NS5B inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Antiviral Assay Protocol for Filibuvir
Audience: Researchers, scientists, and drug development professionals.
Abstract
Filibuvir (formerly PF-00868554) is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] It binds to an allosteric site known as the thumb II pocket, which is distant from the enzyme's active site.[2][3] This binding event induces a conformational change that ultimately inhibits viral RNA synthesis, specifically by impeding the elongation step of polymerization.[1][2] This application note provides a detailed protocol for determining the in vitro antiviral efficacy and cytotoxicity of this compound using a cell-based HCV replicon assay.
Mechanism of Action
This compound is a noncompetitive inhibitor that targets the HCV NS5B polymerase, an enzyme essential for the replication of the viral genome.[4][5] Unlike nucleoside inhibitors that compete with natural substrates at the catalytic site, this compound binds to a distinct allosteric pocket in the thumb domain of the polymerase.[2][4] This binding event is noncovalent and results in the inhibition of the polymerase's conformational changes required for productive RNA synthesis during the elongation phase.[1][3]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against HCV.
| Parameter | Value | Assay Description | HCV Genotype | Cell Line / System | Reference |
| EC50 | ~70 nM | HCV Replicon Assay (RNA quantification) | 1b (Con1) | Huh7.5 | [2] |
| EC50 | 41 nM | HCV Replicon Assay | 1b | Huh-7 | [1] |
| EC50 | 59 nM | HCV Replicon Assay | 1a | N/A | [1] |
| IC50 | 73 nM | Biochemical Primer Extension Assay | 1b | Recombinant NS5B | [1][2] |
| IC50 | ~5 µM | Biochemical De Novo Initiation Assay | 1b | Recombinant NS5B | [1][2] |
| Kd | 29 nM | Binding affinity to NS5B polymerase | 1b | Recombinant NS5B | [1][2] |
| CC50 | 320 µM | Cytotoxicity Assay | 1b | Huh-7 | [1] |
| Selectivity Index | >8000 | Calculated as CC50 / EC50 (41 nM) | 1b | Huh-7 | [1] |
EC50 (50% Effective Concentration): The concentration of drug that reduces HCV RNA replicon levels by 50%. IC50 (50% Inhibitory Concentration): The concentration of drug that inhibits the activity of the NS5B polymerase by 50% in a biochemical assay. Kd (Dissociation Constant): A measure of the binding affinity of the drug to the polymerase. CC50 (50% Cytotoxic Concentration): The concentration of drug that reduces the viability of host cells by 50%.
Experimental Protocols
This section details the procedures for evaluating the antiviral activity and cytotoxicity of this compound.
Protocol 1: HCV Replicon Assay (Antiviral Efficacy)
This assay measures the ability of this compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7 or Huh7.5) that stably maintains an HCV subgenomic replicon.[2][6] The replicon often contains a reporter gene, such as luciferase, to simplify quantification of viral replication.[6]
Materials:
-
Huh-7 cells harboring an HCV genotype 1b subgenomic replicon (e.g., Con1 strain).
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.
-
G418 (Geneticin) for maintaining selection pressure on replicon cells.
-
This compound, dissolved in DMSO.
-
96-well cell culture plates.
-
For Luciferase Endpoint: Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
For RT-qPCR Endpoint: RNA extraction kit, reverse transcriptase, qPCR master mix, and HCV-specific primers/probe.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and antibiotics (without G418). Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration is 1 µM. Further dilute these stock solutions in cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of medium containing the various concentrations of this compound. Include "no-drug" (vehicle control) and "no-cell" (background) controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.[1][2]
-
Endpoint Measurement:
-
Luciferase Assay: Remove the culture medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol. Luminescence is proportional to the level of replicon replication.[6]
-
RT-qPCR Assay: Remove the culture medium and wash cells with PBS. Extract total RNA from the cells. Perform a one-step or two-step real-time RT-PCR to quantify HCV RNA levels. Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).[2]
-
-
Data Analysis:
-
Normalize the results to the vehicle control (defined as 100% replication or 0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter dose-response curve using nonlinear regression analysis.[2]
-
Protocol 2: Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine if the observed reduction in viral replication is due to a specific antiviral effect or simply due to host cell toxicity. A resazurin-based assay is described here.
Materials:
-
Parental Huh-7 cells (lacking the replicon).
-
Materials for cell culture and compound preparation as described in Protocol 1.
-
Resazurin sodium salt solution.
-
96-well plates (opaque-walled plates are recommended for fluorescence).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using the parental Huh-7 cell line. This ensures that the cytotoxicity is measured under the same conditions as the antiviral assay.
-
Reagent Addition: After the 48-72 hour incubation period, add 20 µL of resazurin solution to each well.
-
Incubation: Incubate the plate for an additional 2-4 hours at 37°C. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[7]
-
Measurement: Measure the fluorescence intensity using a plate reader (typically ~560 nm excitation and ~590 nm emission).
-
Data Analysis:
-
Normalize the results to the vehicle control (defined as 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Calculate the CC50 value using nonlinear regression, similar to the EC50 calculation.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. oaepublish.com [oaepublish.com]
- 6. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Filibuvir in HCV Replicon Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Filibuvir, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, in HCV replicon cell culture systems. The following sections detail the mechanism of action, experimental protocols for evaluating antiviral activity and resistance, and key data presented in a structured format.
Introduction
This compound (formerly PF-00868554) is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1][2] It exerts its antiviral activity by binding to an allosteric site known as the "thumb II" pocket of the NS5B polymerase, thereby inhibiting viral RNA replication.[3][4] This document provides standardized methods for assessing the in vitro efficacy and resistance profile of this compound using HCV replicon cell culture models, which are essential tools in the development of direct-acting antiviral (DAA) agents.
Mechanism of Action
This compound is a non-competitive inhibitor that binds to a distinct allosteric site on the HCV NS5B polymerase, away from the active site for nucleoside incorporation.[4] This binding induces a conformational change in the enzyme, which ultimately hampers its ability to catalyze the synthesis of new viral RNA. Specifically, this compound has been shown to preferentially inhibit the elongation phase of RNA synthesis over the de novo initiation step.[2] Its potent activity has been demonstrated against HCV genotype 1 replicons.[1][5]
Data Presentation
Table 1: In Vitro Activity of this compound Against Wild-Type HCV Genotype 1b Replicons
| Cell Line | Assay Method | EC50 (nM) | Reference |
| Huh7.5 | Real-time RT-PCR | ~70 | [3] |
| Huh-7 | Not Specified | 59 | [1] |
| Huh7.5 | Not Specified | 41 | [3] |
Table 2: In Vitro Activity of this compound Against HCV Genotype 1b Replicons with Resistance-Associated Substitutions
| NS5B Substitution | Fold Change in EC50 vs. Wild-Type | EC50 (nM) | Reference |
| M423T | >142 | >10,000 | [3] |
| M423I/T/V | 706 to >2,202 | Not specified | [1] |
| L419M | 3 | 225 | [3] |
| I482L | 5 | Not specified | [3] |
| R422 mutations | Reduction in susceptibility | Not specified | [1] |
| M426 mutations | Reduction in susceptibility | Not specified | [1] |
Experimental Protocols
Protocol for Determining the Antiviral Activity (EC50) of this compound using a Luciferase-Based HCV Replicon Assay
This protocol describes the determination of the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line expressing a luciferase reporter gene.
Materials:
-
HCV genotype 1b subgenomic replicon-harboring Huh-7 cell line (e.g., Huh-7-lunet (Con1/SG-hRlucNeo))
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and G418 (for cell line maintenance)
-
DMEM with 10% FBS, Penicillin-Streptomycin (Assay Medium)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
384-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture the HCV replicon cells in maintenance medium.
-
Trypsinize and resuspend the cells in assay medium to a concentration of 2.2 x 10^4 cells/mL.
-
Seed 90 µL of the cell suspension (approximately 2,000 cells) into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a 10-point serial dilution (1:3) of this compound in DMSO. The concentration range should bracket the expected EC50 (e.g., from 2.3 nM to 44 µM).
-
Add 0.4 µL of each diluted compound to the corresponding wells of the cell plate in quadruplicate. This results in a final DMSO concentration of 0.44%.
-
Include wells with DMSO only as a negative control (0% inhibition) and wells with a combination of known HCV inhibitors at high concentrations (>100x EC50) as a positive control (100% inhibition).
-
-
Incubation:
-
Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a four-parameter nonlinear regression curve fit.
-
Protocol for Resistance Profiling of this compound in HCV Replicon Cells
This protocol outlines the generation of this compound-resistant HCV replicons through site-directed mutagenesis and subsequent phenotypic analysis.
Part A: Generation of Resistant Replicons by Site-Directed Mutagenesis
Materials:
-
Plasmid DNA of the HCV replicon (e.g., Con1)
-
Primers containing the desired mutation (e.g., M423T in NS5B)
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli
-
Plasmid purification kit
Procedure:
-
Primer Design: Design forward and reverse primers incorporating the desired mutation in the center. The primers should be 25-45 bases long with a GC content of at least 40%.
-
PCR Amplification: Perform PCR using the replicon plasmid as a template and the mutagenic primers to amplify the entire plasmid.
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.
-
Final extension: 68°C for 7 minutes.
-
-
-
Digestion of Parental DNA: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental plasmid DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Plasmid Isolation and Sequencing: Select colonies, isolate the plasmid DNA, and confirm the presence of the desired mutation by DNA sequencing.
Part B: Phenotypic Analysis of Resistant Replicons
Materials:
-
Wild-type and mutant replicon plasmids
-
In vitro transcription kit
-
Huh-7 cells
-
Electroporator
-
G418
-
This compound
-
Reagents for HCV RNA quantification (qRT-PCR) or luciferase assay
Procedure:
-
In Vitro Transcription: Linearize the wild-type and mutant replicon plasmids and use them as templates for in vitro transcription to generate replicon RNAs.
-
RNA Transfection: Transfect the in vitro transcribed RNAs into Huh-7 cells via electroporation.
-
Selection of Stable Cell Lines: Culture the transfected cells in the presence of G418 for 3-4 weeks to select for cells that stably maintain the replicating replicons.
-
EC50 Determination: Using the stable wild-type and mutant replicon cell lines, perform the EC50 determination assay for this compound as described in Protocol 1.
-
Data Analysis: Calculate the fold change in EC50 for the mutant replicon compared to the wild-type replicon to quantify the level of resistance.
Visualizations
Caption: Experimental workflow for EC50 determination of this compound.
References
Application Notes and Protocols: Filibuvir Dose-Response Curve Analysis In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Filibuvir (formerly PF-00868554) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3][4] As a critical enzyme in the viral replication cycle, NS5B represents a prime target for antiviral therapies.[5][6] this compound exhibits potent and selective activity against HCV, specifically binding to an allosteric site on the polymerase known as the thumb II pocket.[3][7] This binding induces a conformational change in the enzyme, thereby inhibiting its function. These application notes provide detailed protocols for determining the in vitro dose-response curve of this compound using both cell-based HCV replicon assays and biochemical NS5B polymerase assays.
Mechanism of Action
This compound is a dihydropyran derivative that non-covalently binds to the thumb II allosteric pocket of the HCV NS5B polymerase.[3] This binding site is located approximately 30 Å from the enzyme's catalytic active site.[7] The interaction of this compound with key amino acid residues within this pocket, including L419, M423, Y477, and W528, leads to the inhibition of RNA synthesis.[7] Studies have shown that this compound preferentially inhibits primer-extended RNA synthesis over de novo initiation.[4][7] Resistance to this compound is primarily associated with mutations in the thumb II pocket, with the M423 position being a key site for substitutions (e.g., M423I/T/V).[1][2]
Caption: this compound's mechanism of action on HCV NS5B polymerase.
Data Presentation
The following tables summarize the in vitro activity of this compound against wild-type and resistant HCV genotypes.
Table 1: In Vitro Activity of this compound in HCV Replicon Assays
| HCV Genotype/Replicon | Cell Line | Assay Endpoint | EC50 (nM) | Reference |
| Genotype 1b (WT) | Huh7.5 | HCV RNA (RT-PCR) | ~70 | [7] |
| Genotype 1b (WT) | Huh-7 | Not Specified | 41 | [4] |
| Genotype 1a (WT) | Not Specified | Not Specified | 59 | [4] |
| Genotype 1b (WT) | Not Specified | Not Specified | 59 | [4] |
| Genotype 1b (M423T Mutant) | Huh7.5 | HCV RNA (RT-PCR) | >10,000 | [7] |
| Genotype 1b (L419M Mutant) | Huh7.5 | HCV RNA (RT-PCR) | 225 | [7] |
| Genotype 1b (I482L Mutant) | Huh7.5 | HCV RNA (RT-PCR) | 350 | [7] |
Table 2: In Vitro Activity of this compound in NS5B Polymerase Biochemical Assays
| Assay Type | Target | IC50 (nM) | Reference |
| Primer Extension | NS5B Polymerase | 73 | [4][7] |
| De Novo RNA Synthesis | NS5B Polymerase | ~5,000 | [4][7] |
| Poly(A)-oligo(dT)18 | NS5B Polymerase | 50 | [7] |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol describes the determination of the 50% effective concentration (EC50) of this compound in a cell-based HCV replicon system.
Caption: Workflow for determining this compound's EC50 in an HCV replicon assay.
Materials:
-
Huh7.5 cells harboring a subgenomic HCV replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for selection, if applicable)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
RNA extraction kit
-
RT-qPCR master mix and primers/probes specific for HCV RNA
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed Huh7.5 replicon cells in 96-well plates at a density that will result in 80-90% confluency at the end of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a DMSO-only control (vehicle control) and a no-drug control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
RNA Extraction and Quantification:
-
After incubation, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform one-step or two-step RT-qPCR to quantify the levels of HCV RNA. Use primers and probes specific to a conserved region of the HCV genome. Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
-
Cytotoxicity Assay (Optional but Recommended):
-
In a parallel plate, assess the cytotoxicity of this compound at the tested concentrations using a cell viability assay to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the percentage of HCV RNA inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).
-
NS5B Polymerase Inhibition Assay (Biochemical)
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against purified HCV NS5B polymerase.
Caption: Workflow for determining this compound's IC50 in a biochemical assay.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl2)
-
RNA template/primer (e.g., poly(A)/oligo(dT))
-
Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-33P]UTP or a fluorescently labeled UTP)
-
This compound stock solution (in DMSO)
-
EDTA solution (to stop the reaction)
-
Filter plates or other separation method
-
Scintillation counter or fluorescence reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the assay buffer, purified NS5B polymerase, and the RNA template/primer.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control (vehicle control) and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Initiate the polymerase reaction by adding the NTP mix (containing the labeled NTP).
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Termination of Reaction:
-
Stop the reaction by adding an excess of EDTA.
-
-
Product Detection and Quantification:
-
Separate the unincorporated labeled NTPs from the newly synthesized RNA product. This can be achieved using filter plates that capture the RNA.
-
Quantify the amount of incorporated label using a suitable detection method (e.g., scintillation counting for radioactivity, fluorescence measurement).
-
-
Data Analysis:
-
Calculate the percentage of NS5B polymerase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
The protocols detailed in these application notes provide robust methods for characterizing the in vitro dose-response of this compound against HCV. The HCV replicon assay offers insights into the compound's activity in a cellular context, while the biochemical NS5B polymerase assay allows for a direct assessment of its inhibitory effect on the target enzyme. Consistent and reproducible data generated from these assays are crucial for the preclinical evaluation and further development of this compound and other HCV NS5B inhibitors.
References
- 1. Characterization of resistance to the nonnucleoside NS5B inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor this compound in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Filibuvir Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Filibuvir in combination with other anti-Hepatitis C virus (HCV) agents. The protocols outlined below are designed to assess synergistic, additive, or antagonistic interactions, to profile resistance development, and to evaluate the cytotoxicity of drug combinations.
Introduction to this compound
This compound (formerly PF-00868554) is a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It exerts its antiviral activity by binding to an allosteric site on the enzyme known as the "thumb II pocket," thereby inducing a conformational change that inhibits RNA synthesis.[1][2][3][4] While its clinical development was halted for strategic reasons, its distinct mechanism of action makes it a valuable tool for in vitro combination studies to explore novel therapeutic strategies against HCV.[1]
Mechanism of Action: NS5B Polymerase Inhibition
The HCV NS5B polymerase is a key enzyme in the replication of the viral RNA genome.[4][5] this compound, as a non-nucleoside inhibitor, does not compete with the natural nucleotide substrates. Instead, it binds to a distinct allosteric site, leading to a non-competitive inhibition of the polymerase's enzymatic activity.[3][4]
Caption: Mechanism of this compound targeting the HCV NS5B polymerase.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro antiviral activity and resistance profile of this compound from published studies.
Table 1: Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype | Replicon Type | EC50 (nM) | Reference |
| Genotype 1a | Subgenomic | 59 | [2] |
| Genotype 1b | Subgenomic | 59 | [2] |
| Genotype 1b (Con1) | Subgenomic | 70 | [6] |
Table 2: this compound Resistance-Associated Substitutions (RASs)
| NS5B Residue | Amino Acid Substitution | Fold-change in EC50 | Reference |
| M423 | M423T | 706 to >2,202 | [7] |
| M423 | M423I/V | Confirmed resistance | [8] |
| R422 | Not specified | Mediates reduction in susceptibility | [7][8] |
| M426 | Not specified | Mediates reduction in susceptibility | [7][8] |
Experimental Protocols
The following protocols are designed for the evaluation of this compound in combination with other direct-acting antivirals (DAAs).
Cell-Based HCV Replicon Assay for Antiviral Activity
This assay is fundamental for determining the efficacy of this compound and its combinations in inhibiting HCV RNA replication. The use of a reporter gene, such as luciferase, provides a quantitative and high-throughput-compatible readout.[9][10]
Objective: To determine the 50% effective concentration (EC50) of this compound and partner drugs, individually and in combination.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).[11][12]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound and combination compounds.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Plating: Seed Huh-7 replicon cells in 96-well plates at a density that ensures they are in the exponential growth phase at the end of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and the combination drug(s) in DMEM. For combination studies, a checkerboard titration matrix should be prepared.
-
Treatment: After 24 hours of incubation, remove the culture medium from the cells and add the media containing the single drugs or their combinations. Include a "no drug" control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: At the end of the incubation period, lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication relative to the "no drug" control. Determine the EC50 values by fitting the dose-response data to a non-linear regression model.
Caption: Workflow for the HCV Replicon Assay.
Synergy Analysis
The interaction between this compound and other antiviral agents can be quantitatively assessed to determine if the combination is synergistic, additive, or antagonistic.
Objective: To evaluate the nature of the interaction between this compound and a partner drug.
Methodology:
-
Experimental Setup: Perform the cell-based HCV replicon assay using a checkerboard titration of this compound and the partner drug.
-
Data Analysis: Analyze the resulting dose-response matrix using software packages such as MacSynergyII or CalcuSyn.[13] These programs calculate synergy scores or combination indices (CI) based on mathematical models like the Loewe additivity or Bliss independence models.
-
Synergy: The combined effect of the drugs is greater than the sum of their individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
-
Resistance Selection and Phenotyping
This protocol is designed to identify viral mutations that confer resistance to this compound in combination with other agents.
Objective: To select for and characterize HCV replicons resistant to this compound-based combinations.
Materials:
-
Huh-7 cells harboring a wild-type HCV replicon.
-
This compound and combination compounds.
-
G418 for selection.
-
Reagents for RNA extraction, RT-PCR, and sequencing.
Protocol:
-
Resistance Selection: Culture Huh-7 replicon cells in the presence of increasing concentrations of this compound, the partner drug, or the combination. The starting drug concentrations are typically at or slightly above the EC50 value.
-
Passaging: Passage the cells every 3-5 days, gradually increasing the drug concentrations as the cells recover and proliferate.
-
Isolation of Resistant Clones: Once replicon-containing cell colonies are growing at high drug concentrations, isolate individual clones.
-
Genotypic Analysis: Extract total RNA from the resistant cell clones and perform RT-PCR to amplify the NS5B coding region. Sequence the PCR products to identify mutations.
-
Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon construct via site-directed mutagenesis. Perform the HCV replicon assay to confirm that the mutations confer resistance to the drug(s).[8]
Caption: Workflow for Resistance Selection and Phenotyping.
Cytotoxicity Assay
It is crucial to assess whether the antiviral effect of a drug combination is due to specific inhibition of viral replication or to general cytotoxicity.[14][15]
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound and partner drugs, individually and in combination.
Materials:
-
Huh-7 cells (parental, without the replicon).
-
DMEM supplemented with 10% FBS and non-essential amino acids.
-
This compound and combination compounds.
-
Reagents for a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
96-well cell culture plates.
-
Spectrophotometer or luminometer.
Protocol:
-
Cell Plating: Seed Huh-7 cells in 96-well plates.
-
Compound Preparation and Treatment: Prepare and add the drug dilutions and combinations to the cells as described in the antiviral assay protocol.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48 to 72 hours).
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent cytotoxicity relative to the "no drug" control. Determine the CC50 values. The selectivity index (SI) can be calculated as the ratio of CC50 to EC50, with a higher SI indicating a more favorable safety profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Portico [access.portico.org]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor this compound in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of resistance to the nonnucleoside NS5B inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Searching for Synergy: Identifying Optimal Antiviral Combination Therapy using Hepatitis C Virus (HCV) Agents in a Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Filibuvir Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Filibuvir for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to an allosteric site on the enzyme known as the "thumb II pocket," which is distinct from the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the polymerase, ultimately inhibiting viral RNA synthesis.
Q2: What is the recommended starting concentration range for this compound in an in vitro HCV replicon assay?
Based on published data, the 50% effective concentration (EC50) of this compound against genotype 1 HCV replicons is in the nanomolar range, typically between 59 nM and 70 nM.[1] For initial experiments, it is advisable to use a dose-response curve that brackets this range. A suggested starting range would be from 0.1 nM to 1000 nM.
Q3: What cell lines are suitable for in vitro experiments with this compound?
The human hepatoma cell line Huh-7 and its derivatives, such as Huh-7.5 and Huh-7-lunet, are the most commonly used and recommended cell lines for HCV replicon assays.[2][3] These cells are highly permissive for HCV RNA replication.
Q4: What is the primary solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of this compound and other non-nucleoside inhibitors. It is crucial to be aware of the final DMSO concentration in your cell culture medium, as high concentrations can be toxic to cells.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[4] Studies on Huh-7 cells have shown that DMSO concentrations above 0.4% can cause significant toxicity and inhibit cell proliferation.[5][6][7] Always include a vehicle control (medium with the same final DMSO concentration as your experimental wells) to account for any solvent effects.
Troubleshooting Guide
Problem 1: Higher than expected EC50 value for this compound.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock solution for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Health and Passage Number | Ensure that the Huh-7 cells are healthy and within a low passage number. High passage numbers can lead to decreased permissiveness for HCV replication. Regularly check for mycoplasma contamination. |
| Assay Conditions | Optimize incubation times. For luciferase-based replicon assays, a 72-hour incubation period after compound addition is common.[2] |
| Presence of Resistant Variants | If the HCV replicon has been cultured for an extended period, there is a possibility of spontaneous resistance mutations. Sequence the NS5B region of the replicon to check for known this compound resistance mutations, such as M423T, M423I, or M423V.[8][9] |
Problem 2: High background signal in the luciferase-based replicon assay.
| Possible Cause | Troubleshooting Step |
| High Cell Seeding Density | Optimize the number of cells seeded per well. Too many cells can lead to high background luciferase activity. A common seeding density for a 384-well plate is around 2,000 cells per well.[2] |
| Contamination | Bacterial or fungal contamination can interfere with the assay. Maintain sterile cell culture techniques. |
| Reagent Issues | Ensure that the luciferase assay reagents are properly prepared and stored according to the manufacturer's instructions. Use a "no-cell" control to check for background luminescence from the reagents themselves. |
| Incomplete Cell Lysis | Ensure complete cell lysis before reading the luciferase signal to release all the reporter enzyme. |
Problem 3: Observed cytotoxicity at concentrations where antiviral activity is expected.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | As mentioned in the FAQs, ensure the final DMSO concentration is below 0.4%. Prepare a serial dilution of your this compound stock in DMSO and then dilute this into the culture medium to maintain a constant low final DMSO concentration across all wells. |
| Compound-Specific Cytotoxicity | Perform a separate cytotoxicity assay in parallel using the same cell line but without the HCV replicon. This will help determine the 50% cytotoxic concentration (CC50) of this compound and establish a therapeutic window (the ratio of CC50 to EC50). |
| Assay Interference | Some compounds can interfere with the reporter signal (e.g., luciferase). Run a counterscreen with a cell line expressing the reporter gene without the HCV replicon to identify such effects. |
Problem 4: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques, especially when performing serial dilutions. Automated liquid handlers can improve reproducibility for high-throughput screening. |
| Edge Effects in Multi-well Plates | "Edge effects" can occur in multi-well plates due to uneven evaporation. To minimize this, avoid using the outer wells of the plate for experimental samples or ensure proper humidification in the incubator. |
| Variability in Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound in vitro experiments.
Table 1: In Vitro Efficacy of this compound against HCV Genotype 1 Replicons
| Parameter | Value | Cell Line | Reference |
| EC50 | ~59-70 nM | Huh-7 derived | [1] |
| IC50 (NS5B Polymerase) | 19 nM | N/A | [8] |
Table 2: In Vitro Cytotoxicity of this compound
| Parameter | Value | Cell Line | Reference |
| CC50 | 320 µM | Huh-7.5 |
Table 3: this compound Resistance Mutations in NS5B
| Mutation | Fold Increase in EC50 | Reference |
| M423T | >142-fold | [1] |
| M423I/V | Phenotypic resistance confirmed | [9] |
| L419M | ~3-fold | [1] |
| I482L | ~5-fold | [1] |
Experimental Protocols
Protocol 1: Luciferase-Based HCV Replicon Assay
This protocol is adapted from high-throughput screening assays for HCV inhibitors.[2]
1. Cell Culture and Seeding:
- Culture Huh-7 cells harboring a luciferase reporter HCV replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
- Trypsinize and resuspend cells in G418-free medium.
- Seed the cells in a 384-well plate at a density of approximately 2,000 cells per well in 90 µL of medium.
- Incubate the plate at 37°C in a 5% CO2 incubator overnight.
2. Compound Preparation and Addition:
- Prepare a 10-point 1:3 serial dilution of this compound in 100% DMSO.
- Add 0.4 µL of each diluted compound to the corresponding wells of the cell plate. This will result in a final DMSO concentration of approximately 0.44%.
- Include positive controls (e.g., a combination of known HCV inhibitors at high concentrations) and negative controls (DMSO vehicle only).
3. Incubation:
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
4. Luciferase Assay:
- Remove the plate from the incubator and allow it to equilibrate to room temperature.
- Add a luciferase assay reagent (e.g., Renilla-Glo Luciferase Assay System) to each well according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
5. Data Analysis:
- Normalize the data to the controls.
- Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
1. Cell Seeding:
- Seed Huh-7 cells (without the replicon) in a 96-well plate at a density that will not lead to confluence at the end of the assay.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Addition:
- Add serial dilutions of this compound (with the same final DMSO concentrations as in the antiviral assay) to the wells.
- Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
3. Incubation:
- Incubate for the same duration as the antiviral assay (e.g., 72 hours).
4. MTT Addition and Incubation:
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
5. Formazan Solubilization:
- Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
6. Absorbance Measurement:
- Measure the absorbance at a wavelength of 570 nm using a plate reader.
7. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the CC50 value from the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. doaj.org [doaj.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor this compound in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of resistance to the nonnucleoside NS5B inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Filibuvir Solubility Enhancement: A Technical Support Center for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Filibuvir for experimental applications. The following information is curated to address common challenges and provide actionable protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (formerly PF-00868554) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, crucial for viral replication.[1][2] Its potent antiviral activity makes it a valuable tool for HCV research. However, this compound is poorly soluble in aqueous solutions, which can lead to challenges in preparing stock solutions, ensuring accurate dosing in in-vitro and in-vivo experiments, and may result in poor bioavailability.
Q2: What is the known solubility of this compound in common solvents?
A2: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[3][4][5] However, for many experimental settings, especially in vivo studies, DMSO may not be a suitable solvent due to potential toxicity.[6][7][8] A reported preclinical intravenous and oral solution formulation for this compound consisted of 50% polyethylene glycol (PEG) 200, 10% ethanol, and 40% water.[9] An oral suspension has also been prepared using 0.5% methylcellulose.[9]
Q3: What are the initial steps to take when encountering solubility issues with this compound?
A3: Start by preparing a stock solution in 100% DMSO. For aqueous-based assays, it is crucial to determine the highest tolerable concentration of DMSO for your specific cell line or experimental model, which is often below 1%.[6][10] Subsequently, perform serial dilutions of the DMSO stock into your aqueous experimental medium. Observe for any precipitation. If precipitation occurs, alternative solubilization strategies will be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | This compound has very low aqueous solubility. The concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Increase the proportion of co-solvents in the final medium (e.g., ethanol, propylene glycol, PEG 400), if tolerated by the experimental system.- Explore the use of solubility-enhancing excipients such as cyclodextrins.- Consider formulating this compound as a solid dispersion or a nanoemulsion. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of active this compound. DMSO concentration may be affecting cell viability or interacting with the assay. | - Visually inspect all solutions for precipitation before use.- Prepare fresh dilutions for each experiment.- Include a vehicle control with the same final DMSO concentration to assess solvent effects.- Reduce the final DMSO concentration to the lowest effective level, ideally below 0.5%.[10] |
| Low or variable oral bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal tract. Precipitation of the compound upon contact with gastrointestinal fluids. | - Formulate this compound as a micronized suspension to increase surface area and dissolution rate.- Develop a self-emulsifying drug delivery system (SEDDS) to improve in-vivo solubilization.- Prepare a solid dispersion to enhance dissolution. |
Quantitative Data Summary
Table 1: Preclinical Formulations for this compound (PF-00868554)
| Formulation Type | Components | Concentration | Application | Reference |
| Intravenous Solution | Polyethylene Glycol (PEG) 200, Ethanol, Water | 50% PEG 200, 10% Ethanol, 40% Water | Preclinical in vivo studies | [9] |
| Oral Solution | Polyethylene Glycol (PEG) 200, Ethanol, Water | 50% PEG 200, 10% Ethanol, 40% Water | Preclinical in vivo studies | [9] |
| Oral Suspension | Methylcellulose | 0.5% in water | Preclinical in vivo studies | [9] |
Table 2: General Solubility Enhancement Data for Poorly Soluble Antiviral Drugs
| Technique | Carrier/Excipient | Drug:Carrier Ratio | Solubility/Dissolution Enhancement | Reference |
| Solid Dispersion | PVP K-30 | 1:4 (Efavirenz) | 1.72-fold increase in dissolution | [11] |
| Solid Dispersion | Soluplus® | 1:10 (Famotidine) | Significant increase in saturation solubility | [12] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | Molar ratio dependent | Marked increase in aqueous solubility | [13] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Co-Solvent System for In Vitro Studies
This protocol is based on a formulation used in preclinical studies of this compound.[9]
Objective: To prepare a stock solution of this compound in a co-solvent system suitable for dilution into aqueous media for in vitro assays.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol (200 proof, absolute)
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare the co-solvent vehicle by mixing PEG 400, ethanol, and water in a 5:1:4 ratio by volume (e.g., 500 µL PEG 400, 100 µL ethanol, 400 µL water).
-
Weigh the desired amount of this compound and place it in a sterile vial.
-
Add the co-solvent vehicle to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) and sonication may aid dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, centrifuge the solution to pellet any remaining solids and use the supernatant.
-
This stock solution can then be serially diluted into cell culture medium or aqueous buffers for your experiment. Always perform a preliminary test to ensure no precipitation occurs at the final desired concentration.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.[13][14]
Objective: To prepare a solid this compound-cyclodextrin complex with enhanced aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Determine the desired molar ratio of this compound to HPβCD (start with 1:1 and 1:2 ratios).
-
Dissolve the calculated amount of HPβCD in deionized water with stirring to create a clear solution.
-
Slowly add the this compound powder to the HPβCD solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen solution until a dry powder is obtained. This powder is the this compound-HPβCD inclusion complex.
-
The solubility of the complex in aqueous buffers can then be determined and compared to that of the free drug.
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol outlines a common method for preparing a solid dispersion to improve the dissolution rate of this compound.
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer.
Materials:
-
This compound powder
-
A hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or Soluplus®
-
A suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol)
-
Rotary evaporator or a shallow dish for solvent evaporation
-
Mortar and pestle
Procedure:
-
Select a drug-to-polymer ratio to test (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the this compound and the polymer in the chosen organic solvent in a round-bottom flask.
-
Use a rotary evaporator to remove the solvent under vacuum. Alternatively, pour the solution into a shallow glass dish and allow the solvent to evaporate in a fume hood, possibly with gentle heating.
-
Once a solid film or mass is formed, scrape the material from the flask or dish.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
The resulting powder can be used for dissolution studies or formulated into other dosage forms.
Visualizations
Caption: this compound inhibits HCV by targeting the NS5B polymerase.
Caption: Workflow for enhancing this compound's experimental solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. Buy this compound | 877130-28-4 | >98% [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical Characterization of PF-00868554, a Potent Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inclusion Complexation of Remdesivir with Cyclodextrins: A Comprehensive Review on Combating Coronavirus Resistance—Current State and Future Perspectives | MDPI [mdpi.com]
- 14. humapub.com [humapub.com]
Technical Support Center: The M423T Mutation's Impact on Filibuvir Binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of the M423T mutation in the Hepatitis C Virus (HCV) NS5B polymerase on the binding affinity of Filibuvir, a non-nucleoside inhibitor (NNI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit HCV?
This compound (formerly PF-00868554) is an investigational non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] It functions by binding to an allosteric site on the enzyme known as the thumb II pocket.[2][3] This binding is non-covalent and induces a conformational change in the polymerase, thereby inhibiting its function and preventing viral RNA replication.[3][4][5]
Q2: What is the significance of the M423T mutation?
The M423T mutation is a substitution of methionine (M) at position 423 of the NS5B polymerase to threonine (T). This mutation is a primary resistance-associated substitution (RAS) that emerges in patients treated with this compound.[1][6][7] It significantly reduces the susceptibility of the virus to the drug.[1] In fact, M423 variants were the most common NS5B mutations selected after this compound monotherapy.[1]
Q3: How does the M423T mutation affect this compound's binding affinity?
The M423 residue is located within a hydrophobic pocket in the thumb II domain of the NS5B polymerase, a region critical for this compound binding.[2] The M423T mutation is believed to alter the structure of this hydrophobic pocket, which in turn reduces the binding affinity of this compound to the polymerase.[1][8] This reduced affinity is the molecular basis for the observed resistance.
Q4: By how much does the M423T mutation reduce this compound's efficacy?
The M423T mutation confers a high level of resistance to this compound. Studies have shown that this single amino acid change can lead to a greater than 560-fold increase in the EC50 value (the concentration of a drug that gives a half-maximal response) for this compound in cell-based replicon assays.[1] One study reported a 250-fold loss in the binding affinity (Kd) of this compound to the M423T-mutated enzyme.[9]
Troubleshooting Guide
Problem: My in vitro assay shows a lower than expected reduction in HCV RNA levels after this compound treatment.
-
Possible Cause 1: Presence of the M423T mutation in the viral population.
-
Troubleshooting Step: Sequence the NS5B region of the viral RNA from your assay. The presence of the M423T mutation, even at low levels, can significantly impact the overall efficacy of this compound.[6]
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Step: Verify the concentration of this compound used, the incubation time, and the cell health in your assay. Ensure that the drug has not degraded and that the cells are healthy and actively replicating the virus.
-
-
Possible Cause 3: Issues with the replicon system.
-
Troubleshooting Step: If using a replicon system, ensure the replicon itself is stable and expresses the wild-type NS5B polymerase as expected. Passage number of the replicon cells can sometimes affect experimental outcomes.
-
Problem: I am observing high variability in my this compound binding affinity measurements.
-
Possible Cause 1: Inconsistent protein quality.
-
Troubleshooting Step: Ensure that the purified NS5B polymerase (both wild-type and M423T mutant) is of high purity and is properly folded. Protein aggregation or degradation can lead to inconsistent results. Perform quality control checks like SDS-PAGE and dynamic light scattering.
-
-
Possible Cause 2: Assay sensitivity and setup.
-
Troubleshooting Step: For biophysical assays like Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR), optimize the experimental parameters. This includes protein and ligand concentrations, buffer conditions, and temperature. Ensure proper instrument calibration.
-
-
Possible Cause 3: Pipetting errors or concentration inaccuracies.
-
Troubleshooting Step: Double-check all dilutions of this compound and the protein. Use calibrated pipettes and perform serial dilutions carefully to minimize errors.
-
Quantitative Data Summary
The following table summarizes the quantitative impact of the M423T mutation on this compound's activity.
| Parameter | Wild-Type (WT) | M423T Mutant | Fold Change | Reference |
| EC50 (Replicon Assay) | 70 nM | > 2,202 nM | > 31 | [1][9] |
| Binding Affinity (Kd) | 29 nM | 7,250 nM | ~250 | [9] |
Experimental Protocols
HCV Subgenomic Replicon Assay
This assay is used to determine the effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a cell-based system.
Methodology:
-
Cell Culture: Huh7 cells harboring HCV subgenomic replicons (either wild-type or with the M423T mutation in NS5B) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication and the effect of the compound to manifest.
-
RNA Quantification: Total RNA is extracted from the cells. The level of HCV replicon RNA is then quantified using a sensitive method like quantitative reverse transcription PCR (qRT-PCR).
-
Data Analysis: The EC50 value is calculated by fitting the dose-response curve of HCV RNA levels against the this compound concentration using a suitable nonlinear regression model.[8]
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the binding of a ligand (this compound) to a protein (NS5B polymerase) by measuring changes in the protein's thermal stability.
Methodology:
-
Protein Preparation: Purified wild-type and M423T mutant NS5B polymerase are prepared in a suitable buffer.
-
Reaction Setup: The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein upon unfolding. This compound is added at various concentrations.
-
Thermal Denaturation: The samples are subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence intensity is monitored as a function of temperature. As the protein unfolds, the dye binds, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) of the protein is determined from the midpoint of the thermal denaturation curve. An increase in Tm in the presence of this compound indicates binding and stabilization of the protein.[2] The change in Tm can be used to estimate the binding affinity.
Visualizations
Caption: Experimental workflow for assessing this compound's efficacy and binding.
Caption: How the M423T mutation leads to this compound resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. oaepublish.com [oaepublish.com]
- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral activity of the hepatitis C virus polymerase inhibitor this compound in genotype 1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor this compound in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing off-target effects of Filibuvir in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Filibuvir in cellular assays. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It binds to an allosteric site in the "thumb II" pocket of the enzyme, distinct from the catalytic active site.[1][2] This binding event induces a conformational change in the polymerase, ultimately inhibiting RNA synthesis.[3]
Q2: What is the reported potency of this compound against HCV?
A2: In cell-based replicon assays, this compound has demonstrated potent anti-HCV activity. The half-maximal effective concentration (EC50) for inhibiting HCV genotype 1a and 1b replicons is approximately 59 nM.[4] In biochemical assays using purified NS5B polymerase, the half-maximal inhibitory concentration (IC50) for primer extension is around 73 nM.[4]
Q3: What are the known resistance mutations for this compound?
A3: The most common resistance mutation observed both in cell culture and in clinical studies is the M423T substitution in the NS5B polymerase.[5] This mutation significantly reduces the binding affinity of this compound to its allosteric site.
Q4: What is the selectivity of this compound for viral versus host polymerases?
A4: this compound is designed to be highly selective for the HCV NS5B polymerase.[4] Non-nucleoside inhibitors like this compound generally have a lower potential for off-target effects on host DNA and RNA polymerases compared to nucleoside inhibitors because they bind to a less conserved allosteric site.[6][7] However, it is always recommended to experimentally verify the lack of inhibition on host polymerases in your specific cellular model.
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A5: A standard method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells.[8] By treating your cells with a range of this compound concentrations, you can determine the 50% cytotoxic concentration (CC50). This value is crucial for calculating the selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.[9]
Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Value | Cell Line / System | Comments | Reference |
| EC50 (HCV gt 1a) | 59 nM | Huh-7 cells | Replicon assay | [4] |
| EC50 (HCV gt 1b) | 59 nM | Huh-7 cells | Replicon assay | [4] |
| EC50 (HCV gt 1b) | ~70 nM | Huh-7.5 cells | Replicon assay | [5] |
| IC50 (Primer Extension) | 73 nM | Purified NS5B | Biochemical assay | [4] |
| IC50 (De Novo Initiation) | ~5 µM | Purified NS5B | Biochemical assay | [5] |
| CC50 | 320 µM | Huh-7.5 cells | MTT assay | [4] |
Troubleshooting Guides
Issue 1: High Variability in HCV Replicon Assay Results
Possible Causes:
-
Cell Health and Passage Number: Huh-7 and its derivatives can lose permissiveness to HCV replication at high passage numbers.
-
Inconsistent Seeding Density: Uneven cell distribution can lead to variability in replicon levels.
-
Reagent Variability: Inconsistent quality of transfection reagents or luciferase assay substrates.
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells.
Troubleshooting Steps:
-
Cell Line Maintenance: Use low passage number Huh-7 or Huh-7.5 cells (ideally <20 passages). Regularly test for mycoplasma contamination.
-
Standardize Seeding: Ensure a single-cell suspension before seeding and gently rock the plate to ensure even distribution.
-
Reagent Quality Control: Use fresh, high-quality reagents and perform regular quality checks on luciferase substrates.
-
Control DMSO Concentration: Maintain a final DMSO concentration of ≤0.5% in all wells, including controls.
Issue 2: Apparent Off-Target Cytotoxicity at Active Concentrations
Possible Causes:
-
Compound Purity: Impurities in the this compound stock could be causing cytotoxicity.
-
Cell Line Sensitivity: The specific cell line used may be particularly sensitive to the compound.
-
Assay Interference: this compound may interfere with the readout of the cytotoxicity assay (e.g., MTT reduction).
Troubleshooting Steps:
-
Verify Compound Purity: Confirm the purity of your this compound stock using analytical methods like HPLC-MS.
-
Use a Different Cytotoxicity Assay: Compare results from an MTT assay with a different method, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.
-
Test in a Non-Permissive Cell Line: Assess the cytotoxicity of this compound in a cell line that does not support HCV replication to distinguish between on-target antiviral effects and general cytotoxicity.
-
Perform a Time-Course Experiment: Evaluate cytotoxicity at different time points to understand the kinetics of any toxic effects.
Issue 3: Lack of this compound Efficacy in the In Vitro Polymerase Assay
Possible Causes:
-
Enzyme Inactivity: The purified NS5B polymerase may be inactive or aggregated.
-
Incorrect Assay Conditions: Suboptimal concentrations of NTPs, magnesium, or template/primer can affect enzyme activity.
-
Compound Degradation: this compound may be unstable under the assay conditions.
Troubleshooting Steps:
-
Validate Enzyme Activity: Test the activity of your NS5B enzyme with a known control inhibitor.
-
Optimize Assay Conditions: Titrate key components of the reaction, including NTPs, MgCl2, and the template/primer, to ensure optimal polymerase activity.
-
Prepare Fresh Compound Dilutions: Prepare fresh dilutions of this compound for each experiment to avoid potential degradation.
-
Order of Addition: In your experimental setup, pre-incubate the enzyme with this compound before adding the NTPs and template/primer to allow for binding.
Experimental Protocols
Protocol 1: HCV Replicon Assay using Luciferase Reporter
Objective: To determine the EC50 of this compound against an HCV subgenomic replicon expressing a luciferase reporter.
Materials:
-
Huh-7 or Huh-7.5 cells harboring an HCV subgenomic replicon with a Renilla or Firefly luciferase reporter gene.
-
Complete DMEM medium (with 10% FBS, penicillin/streptomycin).
-
This compound stock solution (in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega Renilla Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed the replicon-containing cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay (e.g., 5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be constant across all wells (≤0.5%). Include a "no drug" control (DMSO vehicle only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and plot the dose-response curve to determine the EC50 value.
Protocol 2: In Vitro HCV NS5B Polymerase Assay
Objective: To determine the IC50 of this compound against purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B protein.
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
RNA template/primer (e.g., poly(A)/oligo(dT)).
-
NTP mix (ATP, CTP, GTP, UTP).
-
Radiolabeled NTP (e.g., [α-33P]UTP).
-
This compound stock solution (in DMSO).
-
Filter plates (e.g., Millipore MultiScreen).
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NS5B enzyme, and the desired concentration of this compound (or DMSO vehicle).
-
Pre-incubate the mixture for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the NTP mix (including the radiolabeled NTP) and the RNA template/primer.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled RNA product.
-
Wash the filter plate to remove unincorporated NTPs.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each concentration and determine the IC50.
Protocol 3: MTT Cytotoxicity Assay
Objective: To determine the CC50 of this compound.
Materials:
-
Huh-7 or Huh-7.5 cells.
-
Complete DMEM medium.
-
This compound stock solution (in DMSO).
-
96-well clear tissue culture plates.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Seed cells in a 96-well plate (e.g., 5,000 cells/well).
-
Incubate for 24 hours.
-
Add serial dilutions of this compound (as in the replicon assay). Include a "no drug" control and a "cells only" control.
-
Incubate for the same duration as the replicon assay (e.g., 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percent cytotoxicity for each concentration and determine the CC50.
Visualizations
Caption: Experimental workflow for evaluating this compound's activity and toxicity.
Caption: Potential off-target interactions with nucleotide synthesis pathways.
References
- 1. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleic acid metabolism - Wikipedia [en.wikipedia.org]
- 3. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 7. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validation & Comparative
Comparative Efficacy of Filibuvir and Other NS5B Inhibitors in Hepatitis C Virus
This guide provides a detailed comparison of the efficacy of filibuvir, a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, against other notable NS5B inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development, with a focus on experimental data and methodologies.
Introduction to NS5B Polymerase Inhibitors
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it a prime target for antiviral therapies.[1] Inhibitors of NS5B are broadly categorized into two main classes:
-
Nucleoside/Nucleotide Analogue Inhibitors (NIs): These compounds mimic natural substrates of the polymerase. After intracellular conversion to their active triphosphate form, they are incorporated into the growing viral RNA chain, causing premature termination.[2][3] Sofosbuvir is a prominent example of this class.[2]
-
Non-Nucleoside Analogue Inhibitors (NNIs): These inhibitors bind to allosteric sites on the NS5B polymerase, inducing conformational changes that inhibit its enzymatic activity.[1][4] NNIs do not compete with nucleotide substrates and do not require metabolic activation.[5] this compound belongs to this class, specifically binding to the "thumb II" allosteric pocket of the enzyme.[6][7][8] Other NNIs include lomibuvir and radalbuvir.[9][10]
This compound: Profile of a Thumb II NNI
This compound (PF-00868554) is a selective, orally available non-nucleoside inhibitor that potently targets the NS5B polymerase of HCV genotype 1.[6][7] It binds non-covalently to the thumb II allosteric site, leading to a reduction in viral RNA synthesis by preferentially inhibiting the elongation phase of RNA synthesis over de novo initiation.[6][9] While showing potent antiviral activity in vitro and in early clinical trials, its development was discontinued for commercial reasons.[9] A significant challenge for this compound is the emergence of resistance, most commonly through mutations at the M423 residue in the NS5B protein.[7][9][11]
Comparative In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound compared to other selected NS5B inhibitors against HCV replicons. The 50% effective concentration (EC50) represents the drug concentration required to inhibit 50% of viral replication in cell-based replicon assays, while the 50% inhibitory concentration (IC50) measures the inhibition of the isolated NS5B polymerase enzyme.
Table 1: Efficacy (EC50) in HCV Genotype 1 Replicon Assays
| Inhibitor | Class | Target Site | HCV Genotype 1a (EC50) | HCV Genotype 1b (EC50) | Reference(s) |
| This compound | NNI | Thumb II | 59 nM | 59 nM | [6] |
| Lomibuvir | NNI | Thumb II | - | 5.2 nM | [12] |
| Radalbuvir | NNI | Thumb II | 2.9 nM | 6 nM | [13] |
| Sofosbuvir | NI | Active Site | Pangenotypic Activity | Pangenotypic Activity | [14] |
Table 2: Inhibition (IC50) of NS5B Polymerase Activity
| Inhibitor | Class | Target Site | IC50 | Assay Condition | Reference(s) |
| This compound | NNI | Thumb II | 19 nM (mean) | Genotype 1 Polymerases | [7] |
| This compound | NNI | Thumb II | 73 nM | Primer Extension | [6] |
| Lomibuvir | NNI | Thumb II | 31 nM | Primer Extension | [12] |
| Lomibuvir | NNI | Thumb II | 0.94 - 1.2 µM | Genotype 1a/1b | [15] |
Table 3: Efficacy Against Common Resistance Mutations
| Inhibitor | Mutation | Fold Change in EC50 | EC50 Value | Reference(s) |
| This compound | M423T | >100-fold resistance | - | [16] |
| Lomibuvir | M423T | - | 79.8 nM | [12] |
| Lomibuvir | I482L | 108-fold less effective | - | [15] |
| Radalbuvir | M423T | Maintained high activity | 14 nM (GT1b) | [13] |
Experimental Protocols
The data presented above are primarily derived from two key experimental assays: the HCV replicon assay and the NS5B polymerase activity assay.
HCV Replicon Assay
This cell-based assay is crucial for determining the antiviral efficacy (EC50) of compounds in a cellular environment that mimics viral replication.
Objective: To measure the inhibition of HCV RNA replication by an antiviral compound in a human hepatoma cell line (e.g., Huh-7).
Methodology:
-
Cell Seeding: Huh-7 cells stably harboring an HCV subgenomic replicon are seeded into multi-well plates (e.g., 384-well).[17] These replicons often contain a reporter gene, such as luciferase, which allows for easy quantification of replication levels.[17]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound). Controls include a vehicle (e.g., DMSO) for no inhibition and a known potent inhibitor as a positive control.[17]
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C to allow for HCV replication and for the compound to exert its effect.[6][18]
-
Lysis and Reporter Assay: After incubation, the cells are lysed. The activity of the reporter enzyme (e.g., Renilla luciferase) is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.[17]
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using calcein AM) is performed on the same wells to ensure that the observed reduction in replication is not due to cell death.[17]
-
Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter nonlinear regression curve.[17]
NS5B RNA-dependent RNA Polymerase (RdRp) Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated NS5B polymerase.
Objective: To determine the IC50 value of an inhibitor against purified HCV NS5B polymerase.
Methodology:
-
Reaction Setup: The assay is typically performed in 96-well plates. A reaction mixture is prepared containing purified recombinant NS5B polymerase, a suitable RNA template/primer, and a buffer solution with necessary salts (e.g., MgCl2, MnCl2) and DTT.[19]
-
Inhibitor Addition: Varying concentrations of the test inhibitor are added to the reaction wells.
-
Initiation of Reaction: The polymerase reaction is initiated by adding a mix of nucleotide triphosphates (ATP, GTP, UTP) and a radioactively labeled nucleotide (e.g., α[32P]CTP or [3H]UTP).[19][20]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 90 minutes) at room temperature.[20]
-
Termination and Product Capture: The reaction is stopped by adding a solution containing EDTA. The newly synthesized, radiolabeled RNA product is captured, often on filter plates (e.g., DE81 filters) or using streptavidin beads if the primer is biotinylated.[20]
-
Quantification: Unincorporated radioactive nucleotides are washed away, and the radioactivity of the captured RNA product is measured using a scintillation counter or a similar instrument.[20]
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce polymerase activity by 50%, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the mechanism of NS5B inhibition and a typical experimental workflow.
Caption: Mechanism of NS5B inhibition by NNI (e.g., this compound) and NI (e.g., Sofosbuvir) classes.
Caption: Workflow for determining antiviral efficacy using an HCV replicon assay.
Conclusion
This compound demonstrates potent in vitro activity against HCV genotype 1, comparable to other thumb site II non-nucleoside inhibitors.[6] Its mechanism of action, allosteric inhibition of the NS5B polymerase, is distinct from that of nucleoside analogues like sofosbuvir.[2][6] However, the clinical utility of this compound, like many NNIs, is hampered by a low genetic barrier to resistance, with the M423T mutation significantly reducing its efficacy.[11][16] In comparison, other NNIs such as radalbuvir have been developed to maintain activity against this common resistance pathway.[13] Nucleoside inhibitors like sofosbuvir offer the advantages of pangenotypic activity and a higher barrier to resistance, which has established them as a cornerstone of modern HCV therapy.[14] This comparative guide underscores the importance of evaluating not only the direct inhibitory potency but also the resistance profile when developing new antiviral agents.
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nbinno.com [nbinno.com]
- 4. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Portico [access.portico.org]
- 9. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radalbuvir - Wikipedia [en.wikipedia.org]
- 11. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor this compound in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sofosbuvir-a-review-of-its-use-in-patients-with-chronic-hepatitis-c - Ask this paper | Bohrium [bohrium.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Lomibuvir | 1026785-55-6 | Benchchem [benchchem.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. 2.5. HCV Replication Assay [bio-protocol.org]
- 19. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 20. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Filibuvir and VX-222 Against HCV Polymerase
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase: Filibuvir (PF-00868554) and VX-222. Both compounds have shown significant promise in clinical development for the treatment of chronic HCV infection. This document synthesizes experimental data on their mechanism of action, potency, binding affinity, and resistance profiles to offer an objective comparison for research and development professionals.
Mechanism of Action
This compound and VX-222 are allosteric inhibitors that target the NS5B polymerase, a crucial enzyme for HCV replication.[1][2][3] They belong to a class of NNIs that bind to the "thumb II" pocket of the polymerase, which is distinct from the active site where nucleoside inhibitors bind.[4][5][6] This binding induces a conformational change in the enzyme, ultimately hindering its function.[2]
A key distinction in their mechanism is the preferential inhibition of primer-dependent (elongative) RNA synthesis over de novo-initiated RNA synthesis.[4][7][8] This suggests that this compound and VX-222 are more effective at halting the extension of an existing RNA strand rather than preventing the initial steps of RNA synthesis. While both compounds target the same allosteric pocket, evidence suggests their binding sites are not identical but partially overlap.[4]
Caption: Mechanism of action of this compound and VX-222 on HCV NS5B polymerase.
Potency and Binding Affinity
VX-222 demonstrates significantly greater potency in cell-based assays compared to this compound. In HCV subgenomic replicon assays using the 1b/Con1 strain, VX-222 exhibited an EC50 of 5 nM, whereas this compound's EC50 was 70 nM.[4][7] Both compounds show potent activity against genotype 1a and 1b replicons.[4][9]
Biochemical assays confirm this trend, with VX-222 generally showing lower IC50 values for the inhibition of primer-extended RNA synthesis.[4] In terms of direct binding to the HCV polymerase, both compounds exhibit strong affinity in the nanomolar range. This compound and VX-222 have dissociation constants (Kd) of 29 nM and 17 nM, respectively, indicating tight binding to the enzyme.[4][7]
| Parameter | This compound | VX-222 | Reference |
| EC50 (1b/Con1 Replicon) | 70 nM | 5 nM | [4][7] |
| IC50 (Primer Extension) | 50 - 73 nM | 11 - 31 nM | [4] |
| IC50 (De Novo Initiation) | ~5 µM | Slight inhibition | [4] |
| Binding Affinity (Kd) | 29 nM | 17 nM | [4][7] |
Resistance Profiles
A critical aspect of antiviral drug development is understanding the potential for drug resistance. For both this compound and VX-222, resistance is primarily associated with mutations in the thumb II pocket of the NS5B polymerase.[4][10]
For This compound , the primary site of mutation is at amino acid M423.[9][11][12] Substitutions such as M423I, M423T, and M423V have been shown to confer significant resistance.[9][11] The M423T substitution, in particular, resulted in a greater than 100-fold increase in resistance in subgenomic replicon and enzymatic assays.[4] This high level of resistance is due to a 250-fold loss in the binding affinity of this compound to the mutated enzyme.[4][7] Other, less frequent, resistance mutations for this compound have been identified at residues R422 and M426.[9][11]
VX-222 is only modestly affected by the M423T substitution that confers high resistance to this compound.[4][7] However, VX-222 is more susceptible to other mutations. Variants with substitutions at L419 (L419C/S) and R422 (R422K) have demonstrated high levels of resistance to VX-222, with over a 200-fold reduction in susceptibility.[13][14][15] The I482L substitution also significantly impacts the inhibitory activity of VX-222.[4][7] Interestingly, some mutations selected during VX-222 treatment, such as M423I and A486S, remained susceptible to the drug.[13][14][15]
| Mutation Site | Effect on this compound | Effect on VX-222 | Reference |
| M423 | High resistance (>100-fold) | Modest effect | [4][7][11] |
| L419 | - | High resistance (>200-fold) | [13][14][15] |
| R422 | Minor resistance | High resistance (>200-fold) | [11][13][14][15] |
| I482 | Interacts with drug | Significant effect on inhibition | [4][7] |
Clinical Trial Insights
Both this compound and VX-222 have been evaluated in clinical trials, often in combination with other anti-HCV agents.
This compound demonstrated a potent dose-dependent decrease in viral RNA in a phase 1b trial.[4] In a phase 2 study, this compound in combination with pegylated interferon and ribavirin showed improved on-treatment virologic response; however, this did not translate to improved sustained virologic response (SVR) rates due to a high rate of relapse after treatment completion.[16]
VX-222 also showed a significant reduction in HCV RNA levels in a phase 1b trial, with a greater than 3 log10 reduction across all dosing groups after three days. Phase 2 studies evaluated VX-222 in combination with the protease inhibitor telaprevir.[17] While a dual therapy of VX-222 and telaprevir was discontinued due to high rates of viral breakthrough, the addition of ribavirin or peginterferon and ribavirin to the regimen led to significantly improved SVR rates.[14][18][19]
Experimental Protocols
HCV Replicon Assay
The efficacy of this compound and VX-222 is commonly assessed using an HCV subgenomic replicon system in Huh-7 cells. This assay measures the ability of a compound to inhibit viral RNA replication.
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b Con1) are cultured in a suitable medium. The replicon often contains a reporter gene, such as luciferase, to facilitate quantification of replication.[20][21][22]
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compounds (this compound or VX-222).[20] A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.[20]
-
Incubation: The plates are incubated for a period of time, typically 48 to 72 hours, to allow for HCV replication and the effect of the inhibitors to manifest.[20][23]
-
Quantification of Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA directly using methods like RT-qPCR.[20]
-
Data Analysis: The results are used to generate dose-response curves, and the 50% effective concentration (EC50) is calculated using non-linear regression analysis.[4][20] Cytotoxicity of the compounds is often assessed in parallel to ensure that the observed reduction in replication is not due to cell death.[20]
Caption: Workflow for the HCV replicon assay.
HCV Polymerase Activity Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified HCV NS5B polymerase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HCV NS5B polymerase, a template RNA (e.g., poly(A)), a primer (e.g., oligo(dT)), and radiolabeled or fluorescently labeled nucleotides (e.g., UTP).
-
Inhibitor Addition: this compound or VX-222 at various concentrations is added to the reaction mixture.
-
Initiation of Reaction: The polymerase reaction is initiated, typically by the addition of a metal cofactor like MgCl2, and incubated at an optimal temperature (e.g., 30°C).
-
Termination and Product Capture: The reaction is stopped after a defined period. The newly synthesized RNA is captured, for example, by precipitation or on a filter membrane.
-
Quantification: The amount of incorporated labeled nucleotide is quantified using methods like scintillation counting or fluorescence measurement.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and VX-222 are potent non-nucleoside inhibitors of the HCV NS5B polymerase that bind to the thumb II allosteric site. VX-222 exhibits superior potency in cell-based replicon assays compared to this compound. While both are susceptible to resistance mutations within the binding pocket, they have distinct resistance profiles. The high resistance to this compound conferred by the M423T mutation is not observed with VX-222, which is instead more affected by mutations at positions L419 and R422. These findings underscore the subtle but critical differences in the binding interactions of these two inhibitors within the same allosteric pocket. This comparative analysis provides valuable data for researchers working on the development of next-generation HCV polymerase inhibitors.
References
- 1. oaepublish.com [oaepublish.com]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of Resistance to the Nonnucleoside NS5B Inhibitor this compound in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of resistance to the nonnucleoside NS5B inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genotypic and phenotypic analyses of hepatitis C virus variants observed in clinical studies of VX-222, a nonnucleoside NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. medigraphic.com [medigraphic.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. VX-222, a non-nucleoside NS5B polymerase inhibitor, in telaprevir-based regimens for genotype 1 hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 23. 2.5. HCV Replication Assay [bio-protocol.org]
Safety Operating Guide
Essential Safety and Logistics for Handling Filibuvir
This document provides crucial safety and logistical guidance for the handling of Filibuvir, a selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] The information is intended for researchers, scientists, and drug development professionals. Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, these recommendations are based on best practices for handling potent antiviral compounds and hazardous drugs in a laboratory setting. A risk assessment should be conducted for specific laboratory procedures.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the primary barriers against exposure to potentially hazardous materials.[3][4] The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Solid Form (e.g., weighing, compounding) | Solution Form (e.g., dilutions, cell culture) |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves. | Two pairs of chemotherapy-rated nitrile gloves. |
| Eye Protection | Chemical safety goggles. | Chemical safety goggles or a face shield if there is a splash hazard.[4] |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight cuffs.[5] | Disposable, low-permeability gown with long sleeves and tight cuffs.[5] |
| Respiratory | NIOSH-approved N95 or higher respirator. | Not generally required if handled in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
Preparation and Handling Workflow
The following diagram outlines the standard operating procedure for preparing and handling this compound.
Caption: Workflow for safe handling of this compound from preparation to disposal.
Experimental Protocols
Reconstitution of Solid this compound:
-
Don all required PPE as specified in Table 1.
-
Perform all manipulations within a certified chemical fume hood.
-
Carefully weigh the desired amount of powdered this compound.
-
To prepare a stock solution, add the appropriate solvent (e.g., DMSO) to the solid compound.[6]
-
If necessary, facilitate dissolution by gently vortexing or sonicating the vial. For increased solubility, the tube may be warmed to 37°C and sonicated.[2]
Storage of this compound Solutions:
-
Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[2][7]
-
It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
Table 2: this compound Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., tips, tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled hazardous waste container. Do not mix with other solvent waste unless permissible. |
| Contaminated PPE | Bagged and disposed of as hazardous waste.[5] |
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid aerosolization.
-
Cleanup: Use a spill kit designed for hazardous drugs.[8] Clean the area from the outer edge of the spill towards the center.
-
Decontamination: Decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Logical Relationship for Spill Response
The following diagram illustrates the decision-making process for responding to a this compound spill.
Caption: Decision workflow for responding to a this compound spill.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. fda.gov [fda.gov]
- 4. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Supplier | CAS 877130-28-4 | AOBIOUS [aobious.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
